molecular formula C12H23N3O3 B1403525 1-Boc-azepan-4-carboxylic acid hydrazide CAS No. 1408074-80-5

1-Boc-azepan-4-carboxylic acid hydrazide

Cat. No. B1403525
M. Wt: 257.33 g/mol
InChI Key: QMPOWYLAZSUMOR-UHFFFAOYSA-N
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Description

1-Boc-azepan-4-carboxylic acid hydrazide is a hydrazine derivative. It has a molecular formula of C12H23N3O3 and a molecular weight of 257.33 g/mol. The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-4-azepanecarboxylic acid .


Molecular Structure Analysis

The InChI code for 1-Boc-azepan-4-carboxylic acid hydrazide is 1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-4-5-9(6-8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Boc-azepan-4-carboxylic acid hydrazide is stored under an inert atmosphere at room temperature . Its physical form can be liquid, solid, semi-solid, or lump .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Research has demonstrated the utility of hydrazide compounds, including derivatives similar to 1-Boc-azepan-4-carboxylic acid hydrazide, in the synthesis of heterocyclic compounds such as triazoles, azepines, and tetrazoles. These compounds are of interest due to their potential applications in pharmaceuticals and materials science (Cansiz, Koparır, & Demirdağ, 2004).

  • Peptide and Amino Acid Derivatives : Studies have shown the use of Boc-amino acid hydrazides in the synthesis of azaglutamine amino acid and peptide derivatives through Michael addition reactions. These derivatives are important in the development of peptidomimetics and biologically active compounds (Gray, Quibell, Jiang, & Baggett, 1991).

  • Preparation of Peptidomimetics : Research indicates the synthesis of 5-amino-1,2,3-triazole-4-carboxylates using a ruthenium-catalyzed cycloaddition process involving N-Boc ynamides and azides. This method provides a foundation for creating triazole-based scaffolds used in peptidomimetics, which mimic the structure and function of peptides (Ferrini et al., 2015).

  • Synthesis of Azepine Derivatives : The synthesis of N-Boc-1,2,3,5-tetrahydro spiro[benzo[c]azepine-4,2-piperidine] demonstrates the role of Boc-protected hydrazide compounds in creating novel organic structures, potentially useful in various chemical and pharmacological applications (Wang Qian-y, 2015).

  • Mechanistic Studies in Organic Synthesis : The utility of Boc-protected hydrazides has been explored in mechanistic studies, such as the understanding of Curtius rearrangement processes. These studies contribute to the broader knowledge of organic synthesis mechanisms and the development of more efficient synthetic routes (Sun et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl 4-(hydrazinecarbonyl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-4-5-9(6-8-15)10(16)14-13/h9H,4-8,13H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPOWYLAZSUMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-azepan-4-carboxylic acid hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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